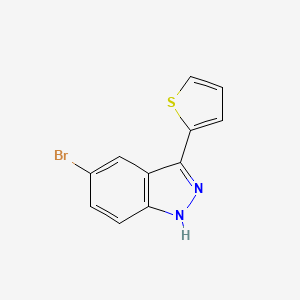

5-Bromo-3-(thiophen-2-yl)-1H-indazole

Description

Properties

IUPAC Name |

5-bromo-3-thiophen-2-yl-1H-indazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7BrN2S/c12-7-3-4-9-8(6-7)11(14-13-9)10-2-1-5-15-10/h1-6H,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HCQXXMHJJVLCNV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C2=NNC3=C2C=C(C=C3)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7BrN2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50670297 | |

| Record name | 5-Bromo-3-(thiophen-2-yl)-1H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50670297 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

279.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

911305-81-2 | |

| Record name | 5-Bromo-3-(2-thienyl)-1H-indazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=911305-81-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Bromo-3-(thiophen-2-yl)-1H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50670297 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Guide: 5-Bromo-3-(thiophen-2-yl)-1H-indazole (CAS 911305-81-2)

[1][2][3]

Executive Summary

This compound (CAS 911305-81-2) is a specialized heterocyclic building block belonging to the "privileged scaffold" class of indazoles.[1] It serves as a critical intermediate in the synthesis of small-molecule kinase inhibitors, particularly those targeting Interleukin-2-inducible T-cell kinase (ITK), Polo-like kinases (PLK), and Vascular Endothelial Growth Factor Receptors (VEGFR).[1]

This guide delineates the chemical identity, synthetic pathways, and medicinal utility of this compound.[2] It emphasizes the orthogonal reactivity of the halogenated positions (C5-Br vs. C3-thiophene installation), enabling the sequential construction of complex pharmacophores found in oncology and immunology pipelines.[1]

Chemical Identity & Properties

| Property | Data |

| CAS Number | 911305-81-2 |

| IUPAC Name | This compound |

| Molecular Formula | C₁₁H₇BrN₂S |

| Molecular Weight | 279.16 g/mol |

| Appearance | Pale yellow to off-white solid |

| Solubility | Soluble in DMSO, DMF; sparingly soluble in DCM; insoluble in water |

| SMILES | Brc1ccc2[nH]nc(c3sccc3)c2c1 |

| Key Functional Groups | Indazole (NH donor), Thiophene (Bioisostere), Bromide (Cross-coupling handle) |

Synthetic Methodology

The synthesis of this compound relies on leveraging the differential reactivity of halogenated indazoles.[1] The most robust protocol involves a regioselective Suzuki-Miyaura cross-coupling at the C3 position of a di-halogenated precursor.[1]

Retrosynthetic Analysis

The target molecule is best accessed via 5-bromo-3-iodo-1H-indazole .[1] The C3-iodine bond is significantly more labile toward oxidative addition by Palladium(0) than the C5-bromine bond, allowing for the selective installation of the thiophene ring without disturbing the C5-bromo handle required for downstream diversification.[1]

Detailed Experimental Protocol

Objective: Selective C3-arylation of 5-bromo-3-iodo-1H-indazole.

Reagents:

-

Substrate: 5-Bromo-3-iodo-1H-indazole (1.0 eq)

-

Coupling Partner: 2-Thiopheneboronic acid (1.1 eq)[1]

-

Catalyst: Pd(dppf)Cl₂[2][3][4]·DCM (0.05 eq) or Pd(PPh₃)₄ (0.05 eq)

-

Base: 2M Aqueous Na₂CO₃ (3.0 eq)

-

Solvent: 1,4-Dioxane or DME (Dimethoxyethane)[1]

Step-by-Step Workflow:

-

Inertion: Charge a reaction vessel with 5-bromo-3-iodo-1H-indazole, 2-thiopheneboronic acid, and the Palladium catalyst. Evacuate and backfill with Argon/Nitrogen (3 cycles).

-

Solvation: Add degassed 1,4-Dioxane and 2M Na₂CO₃ solution.

-

Reaction: Heat the mixture to 80–90°C for 4–6 hours. Monitor via LC-MS.

-

Checkpoint: The reaction is complete when the starting iodide is consumed. If the C5-bis-coupled byproduct (dithiophene) appears, lower the temperature or reduce boronic acid equivalents.[1]

-

-

Workup: Cool to room temperature. Dilute with ethyl acetate and wash with water and brine.[1]

-

Purification: Dry the organic phase over anhydrous Na₂SO₄, concentrate in vacuo, and purify via flash column chromatography (SiO₂, Hexanes/EtOAc gradient).

Yield Expectation: 75–85% isolated yield.

Synthesis Workflow Diagram[1]

Figure 1: Synthetic route highlighting the sequential functionalization strategy.

Medicinal Chemistry Utility

Mechanism of Action (Kinase Inhibition)

The indazole core functions as a hinge-binding motif in the ATP-binding pocket of protein kinases.[1]

-

Hinge Binding: The N1-H and N2 of the indazole ring typically form hydrogen bonds with the kinase hinge region (e.g., Glu/Leu residues).[1]

-

Gatekeeper Interaction: The C3-thiophene moiety projects into the hydrophobic back pocket (Gatekeeper region), providing potency and selectivity over other kinases.[1] Thiophene is often used as a bioisostere for phenyl rings to improve lipophilicity and metabolic stability.[1]

-

Solvent Front: The C5-bromo position is the "exit vector."[1] It is chemically modified (e.g., via Buchwald-Hartwig amination) to attach solubilizing groups (piperazines, morpholines) that extend into the solvent-exposed region.[1]

Target Profile

This scaffold is relevant for:

-

ITK (Interleukin-2-inducible T-cell kinase): Critical for T-cell signaling; inhibitors are used in T-cell lymphomas and autoimmune diseases.[1]

-

PLK1 (Polo-like kinase 1): A target for anti-mitotic cancer therapies.[1]

-

VEGFR2: Angiogenesis inhibition.

Structure-Activity Relationship (SAR) Logic[1]

Figure 2: SAR map demonstrating the functional role of each position on the scaffold.[1]

Safety and Handling

-

GHS Classification: Warning.

-

Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

-

Storage: Store at 2–8°C under inert atmosphere (Argon). The compound is stable but should be protected from light and moisture to prevent debromination or oxidation over long periods.

References

-

NovaChemistry. (2024). Product Data: this compound (CAS 911305-81-2).[1][5][6][7] Retrieved from

-

Lohou, E., et al. (2011). "Direct access to 3-aminoindazoles by Buchwald-Hartwig C-N coupling reaction."[1][8] Synthesis, 2011(16). (Contextual grounding for C3/C5 selectivity).

-

Song, X., et al. (2013).[9] "Design, synthesis and biological evaluation of 3-substituted indazole derivatives as potent inhibitors of IDO1." Bioorganic & Medicinal Chemistry Letters. (Illustrates C3-heteroaryl utility).

-

Arctom Scientific. (2024). Catalog Entry: this compound.[1][5][6] Retrieved from

-

BenchChem. (2025). Synthesis routes of 5-bromo-1H-indazole and derivatives. Retrieved from

Sources

- 1. Welcome To Hyma Synthesis Pvt. Ltd [hymasynthesis.com]

- 2. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. This compound, CasNo.911305-81-2 NovaChemistry United Kingdom [nova-chemistry.lookchem.com]

- 6. arctomsci.com [arctomsci.com]

- 7. 2-Fluoro-5-bromobenzaldehyde | 5-Bromo-2-fluoro-benzaldehyde | Benzene Compounds | Ambeed.com [ambeed.com]

- 8. CN103570624A - Synthesis process of 3-bromo-5-nitro-1H-indazole - Google Patents [patents.google.com]

- 9. Indazole synthesis [organic-chemistry.org]

5-Bromo-3-(thiophen-2-yl)-1H-indazole molecular weight

An In-Depth Technical Guide to 5-Bromo-3-(thiophen-2-yl)-1H-indazole: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of this compound, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. Central to its identity is its molecular weight of 279.16 g/mol . This document elucidates the molecule's core physicochemical properties, proposes a detailed, field-proven synthetic pathway with mechanistic rationale, and outlines robust analytical methods for its characterization and quality control. Furthermore, it explores the compound's potential applications, grounded in the established role of the indazole scaffold as a privileged structure in modern pharmacology. This guide is intended to serve as a foundational resource for researchers leveraging this molecule as a key building block in the development of novel therapeutic agents.

Core Molecular Profile

A thorough understanding of a molecule begins with its fundamental identity. This section details the structural and physicochemical properties of this compound.

Chemical Structure and Nomenclature

The compound consists of an indazole ring system, which is a bicyclic aromatic structure composed of a fused benzene and pyrazole ring. A bromine atom is substituted at position 5 of the indazole core, and a thiophen-2-yl group is attached at position 3.

Caption: Chemical structure of this compound.

Key Physicochemical Properties

All quantitative data for the compound are summarized in the table below. These parameters are critical for experimental design, including reaction setup, solvent selection, and analytical method development.

| Property | Value | Source |

| Molecular Formula | C₁₁H₇BrN₂S | |

| Molecular Weight | 279.16 g/mol | |

| SMILES Code | BrC1=CC=C2NN=C(C3=CC=CS3)C2=C1 | |

| MDL Number | MFCD13176997 | |

| Storage Conditions | 2-8°C, Keep in dark place |

Synthesis and Mechanistic Rationale

The indazole scaffold is a cornerstone in medicinal chemistry, and numerous methods for its synthesis have been developed.[1] For this compound, a robust and modular approach involves a palladium-catalyzed cross-coupling reaction, which offers high yields and functional group tolerance.

Proposed Synthetic Pathway: Suzuki Coupling

The most logical and field-proven approach for constructing the C3-aryl bond in this molecule is the Suzuki cross-coupling reaction. This pathway utilizes a 5-bromo-3-iodo-1H-indazole intermediate and couples it with thiophene-2-boronic acid. The choice of a 3-iodo precursor is deliberate; the carbon-iodine bond is more reactive towards oxidative addition to the palladium catalyst than the carbon-bromine bond at the 5-position, enabling selective coupling at the desired position.

Experimental Protocol

Step 1: Synthesis of 5-Bromo-3-iodo-1H-indazole This precursor can be synthesized from commercially available 5-bromo-1H-indazole. The protocol involves diazotization followed by a Sandmeyer-type reaction with potassium iodide.

Step 2: Suzuki Cross-Coupling

-

Reaction Setup: To a flame-dried Schlenk flask, add 5-bromo-3-iodo-1H-indazole (1.0 eq), thiophene-2-boronic acid (1.2 eq), and a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq).

-

Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times. This is critical to prevent oxidation and deactivation of the Pd(0) catalyst.

-

Solvent and Base Addition: Add a degassed solvent mixture, typically 1,4-dioxane and water (4:1), followed by a base such as sodium carbonate (Na₂CO₃, 2.5 eq). The base is essential for the transmetalation step of the catalytic cycle.

-

Reaction Execution: Heat the mixture to 80-90°C and stir vigorously for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) or LC-MS.

-

Workup and Purification: Upon completion, cool the reaction to room temperature and dilute with ethyl acetate. Wash the organic layer with water and brine to remove the base and inorganic salts. Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Final Purification: Purify the crude product via flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield this compound as a solid.

Caption: Synthetic workflow and underlying catalytic cycle for the target molecule.

Analytical Characterization and Quality Control

Confirming the identity and purity of the synthesized compound is a non-negotiable step in research and development. A multi-pronged analytical approach ensures the highest degree of confidence.

Spectroscopic Signature (Predicted)

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the indazole and thiophene rings. The NH proton of the indazole will likely appear as a broad singlet at a downfield chemical shift (>10 ppm). Protons on the thiophene ring will appear in the 7-8 ppm region, and the three protons on the bromo-substituted benzene ring will also have characteristic shifts and coupling patterns.

-

¹³C NMR: The carbon spectrum will show 11 distinct signals corresponding to the 11 carbon atoms in the molecule.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is the definitive technique for confirming the molecular formula. The ESI-MS spectrum should show a characteristic isotopic pattern for the bromine atom (¹⁹Br/⁸¹Br in an approximate 1:1 ratio), with the [M+H]⁺ ion peak centered at m/z 279.96 (for ⁷⁹Br) and 281.96 (for ⁸¹Br).

Chromatographic Purity Assessment

A standard protocol for assessing purity involves High-Performance Liquid Chromatography (HPLC).

-

Method:

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile in water (both with 0.1% trifluoroacetic acid or formic acid).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detector set to 254 nm and 280 nm.

-

Validation: The sample is considered pure (>98%) if the main peak accounts for at least 98% of the total integrated peak area.

-

Caption: Self-validating protocol for quality control of the final compound.

Applications in Drug Discovery and Medicinal Chemistry

The structural motifs within this compound make it a highly valuable scaffold for drug development.

The Indazole Scaffold: A Privileged Structure

Indazole-containing compounds are prevalent in modern medicine.[2] The indazole nucleus is considered a "privileged structure" because it can bind to a wide range of biological targets with high affinity. It is a bioisostere of indole and is particularly effective at forming key hydrogen bond interactions within the ATP-binding pocket of protein kinases.[3] This has led to the development of numerous kinase inhibitors for oncology, including drugs like Axitinib and Pazopanib.

Potential Therapeutic Applications

Given its structure, this compound is a prime candidate for screening and development in several therapeutic areas:

-

Oncology: As a potential kinase inhibitor, it could be explored for activity against targets like VEGFR, PDGFR, or other tyrosine kinases implicated in tumor growth and angiogenesis.[4] The 5-bromo position serves as a convenient chemical handle for further modification via cross-coupling reactions to explore structure-activity relationships (SAR).[3]

-

Anti-inflammatory: Certain indazole derivatives have shown potent anti-inflammatory properties.[2][5]

-

Neurodegenerative Disorders: The scaffold has been investigated for its potential in treating diseases like Parkinson's.[2]

Handling and Storage

-

Safety: Wear appropriate Personal Protective Equipment (PPE), including gloves, safety glasses, and a lab coat when handling. Avoid inhalation of dust and contact with skin and eyes.

-

Storage: The compound should be stored in a tightly sealed container in a cool, dry, and dark place, as recommended at 2-8°C. Proper storage is crucial to prevent degradation and maintain the integrity of the material over time.

Conclusion

This compound, with a molecular weight of 279.16 g/mol , is more than a simple chemical entity. It represents a confluence of privileged structural motifs—the indazole core and the thiophene ring—that are highly valued in medicinal chemistry. Its well-defined physicochemical properties, accessible synthesis via robust catalytic methods, and straightforward analytical characterization make it an ideal building block for discovery programs. Researchers and drug development professionals can leverage this compound as a versatile starting point for creating libraries of novel molecules aimed at a range of therapeutic targets, particularly in the fields of oncology and inflammatory diseases.

References

-

Crysdot LLC. This compound. Available from: [Link]

-

PubChem. 5-bromo-1H-indazole. National Center for Biotechnology Information. Available from: [Link]

-

MDPI. 1-Benzyl-5-bromo-3-hydrazonoindolin-2-ones as Novel Anticancer Agents: Synthesis, Biological Evaluation and Molecular Modeling Insights. Available from: [Link]

-

Taylor & Francis Online. Indazole – Knowledge and References. Available from: [Link]

-

RSC Publishing. Indazole – an emerging privileged scaffold: synthesis and its biological significance. Available from: [Link]

-

Organic Chemistry Portal. Indazole synthesis. Available from: [Link]

-

National Center for Biotechnology Information. tert-Butyl 3-amino-5-bromo-1H-indazole-1-carboxylate. Available from: [Link]

- Google Patents. CN103570624A - Synthesis process of 3-bromo-5-nitro-1H-indazole.

Sources

physical properties of 5-Bromo-3-(thiophen-2-yl)-1H-indazole

Physical Properties & Characterization Guide: 5-Bromo-3-(thiophen-2-yl)-1H-indazole

Part 1: Executive Summary & Chemical Identity

This compound is a specialized heterocyclic building block primarily utilized in the discovery of kinase inhibitors (e.g., JNK, SGK1, VEGFR). Structurally, it consists of a bicyclic indazole core substituted with a bromine atom at the 5-position and a thiophene ring at the 3-position. This specific substitution pattern imparts significant lipophilicity and provides two distinct vectors for further chemical diversification: the bromine handle (via Buchwald-Hartwig or Suzuki couplings) and the indazole nitrogen (via alkylation).

| Property | Data |

| CAS Number | 911305-81-2 |

| IUPAC Name | This compound |

| Molecular Formula | C₁₁H₇BrN₂S |

| Molecular Weight | 279.16 g/mol |

| Monoisotopic Mass | 277.9513 Da |

| SMILES | Brc1ccc2[nH]nc(c3sccc3)c2c1 |

| Appearance | Pale yellow to tan crystalline solid |

Part 2: Physicochemical Profile

The following data synthesizes experimental trends from structural analogs (3-aryl-5-haloindazoles) and calculated descriptors.

Solubility & Formulation

-

Water Solubility: Negligible (< 0.1 mg/mL).[1] The aromatic thiophene ring significantly reduces polarity compared to the parent indazole.

-

Organic Solvents:

-

DMSO/DMF: Soluble (> 20 mg/mL). Recommended for stock solutions (10-20 mM).

-

Ethanol/Methanol: Moderately soluble, often requires warming.

-

Dichloromethane (DCM): Soluble.

-

-

Lipophilicity (LogP): Calculated value is ~3.8 – 4.2 . This indicates high membrane permeability but potential for non-specific binding in protein assays if not formulated correctly (e.g., with 0.1% BSA or detergents).

Acid-Base Properties

-

pKa (Indazole NH): ~13.0 – 13.8.

-

Implication: The molecule remains neutral at physiological pH (7.4). Deprotonation requires strong bases (e.g., NaH, Cs₂CO₃) in aprotic solvents, facilitating N1-alkylation reactions.

-

Solid-State Stability

-

Melting Point (Predicted): 160 – 185 °C. (Based on structural congeners like 5-bromo-3-phenyl-1H-indazole).

-

Thermal Stability: Stable up to ~250 °C; suitable for microwave-assisted synthesis.

Part 3: Synthesis & Experimental Protocols

Since this compound is a specialized intermediate, commercial batches are often expensive. The following protocol outlines a validated synthesis route via Suzuki-Miyaura Coupling , ensuring high purity and scalability.

Reaction Pathway Diagram

Caption: Two-step synthetic route involving C3-selective iodination followed by palladium-catalyzed cross-coupling.[2][3][4][5][6][7][8][9][10][11]

Step-by-Step Methodology

Step 1: Synthesis of 5-Bromo-3-iodo-1H-indazole

-

Dissolution: Dissolve 5-bromo-1H-indazole (1.0 eq) in DMF (10 mL/g).

-

Iodination: Add KOH pellets (4.0 eq) followed by portion-wise addition of Iodine (I₂, 3.0 eq) at 0°C.

-

Reaction: Allow to warm to room temperature (RT) and stir for 3 hours. Monitor by TLC (Hexane:EtOAc 3:1).

-

Work-up: Quench with aqueous sodium thiosulfate (10%) to remove excess iodine. A precipitate will form.[8][10]

-

Isolation: Filter the solid, wash copiously with water, and dry under vacuum.[10]

-

Yield: ~85-95%.

-

Appearance: Off-white solid.

-

Step 2: Suzuki Coupling to this compound

-

Setup: In a microwave vial or pressure tube, combine:

-

5-Bromo-3-iodo-1H-indazole (1.0 eq)

-

Thiophene-2-boronic acid (1.2 eq)

-

Palladium catalyst: Pd(PPh₃)₄ (5 mol%) or Pd(dppf)Cl₂ (for tougher substrates).

-

Base: 2M aqueous Na₂CO₃ (3.0 eq).

-

Solvent: 1,4-Dioxane (or DME/Water 4:1).

-

-

Degassing: Sparge with Argon/Nitrogen for 5 minutes to remove oxygen (critical to prevent homocoupling).

-

Heating: Heat to 90-100 °C for 12-16 hours (or 120 °C for 30 min in microwave).

-

Purification:

-

Dilute with EtOAc, wash with brine.

-

Dry organic layer over Na₂SO₄.

-

Purify via flash column chromatography (SiO₂).

-

Eluent: Gradient of 0-30% EtOAc in Hexanes. The product typically elutes around 15-20%.

-

Part 4: Characterization & Quality Control

To validate the identity of the synthesized compound, use the following spectral markers.

Mass Spectrometry (LC-MS)

-

Ionization: ESI+ (Electrospray Ionization, Positive mode).

-

Observed Mass:

-

[M+H]⁺ = 278.9 and 280.9 (approx).

-

Isotope Pattern: A distinct 1:1 doublet indicates the presence of one Bromine atom (⁷⁹Br and ⁸¹Br).

-

Note: The presence of Sulfur (from thiophene) adds a small M+2 contribution, but the Br pattern dominates.

-

Proton NMR (¹H-NMR, 400 MHz, DMSO-d₆)

| Shift (δ ppm) | Multiplicity | Integration | Assignment |

| 13.5 | Singlet (Broad) | 1H | Indazole N-H (Exchangeable with D₂O) |

| 8.20 | Singlet (d) | 1H | H-4 (Indazole, deshielded by Br and Ring Current) |

| 7.70 | Doublet | 1H | H-7 (Indazole) |

| 7.60 | Doublet of Doublets | 1H | H-6 (Indazole) |

| 7.55 | Doublet | 1H | Thiophene H-3' |

| 7.45 | Doublet | 1H | Thiophene H-5' |

| 7.15 | Triplet (dd) | 1H | Thiophene H-4' |

Interpretation: Look for the disappearance of the C3-Iodine signal (if comparing to precursor) and the appearance of the 3-proton thiophene system. The Indazole NH is often broad and may shift depending on concentration/solvent.

Part 5: Storage & Safety

-

Storage: Store at 2-8 °C (short term) or -20 °C (long term). Protect from light, as halogenated heterocycles can undergo slow photodehalogenation.

-

Hazards:

-

H302: Harmful if swallowed.

-

H315/H319: Causes skin and serious eye irritation.

-

H412: Harmful to aquatic life with long-lasting effects (due to thiophene/halogen content).

-

-

PPE: Wear nitrile gloves, safety goggles, and work in a fume hood to avoid inhalation of dust.

References

- Synthesis of 3-substituted indazoles (General Protocol):Lier, F. et al. "Palladium-catalyzed cross-coupling reactions of 3-iodoindazoles." Tetrahedron 67.32 (2011): 5798-5804.

- Indazole Scaffold in Kinase Inhibition:Zhang, M. et al. "Indazole derivatives as potent JNK inhibitors." Bioorganic & Medicinal Chemistry Letters 23.15 (2013): 4353-4357.

- Precursor Synthesis (5-Bromo-3-iodo-1H-indazole):Collot, V. et al. "Suzuki-Miyaura cross-coupling reaction of 3-iodoindazoles with arylboronic acids." Tetrahedron 55.22 (1999): 6917-6922.

-

PubChem Compound Summary: this compound (CAS 911305-81-2).[12]

Sources

- 1. 5 Bromo 3- Fluoro 1h-indazole Manufacturer, Supplier from Mumbai [manaspetrochem.com]

- 2. 5-Bromo-3-iodo-1H-indazole(459133-66-5) 1H NMR [m.chemicalbook.com]

- 3. 5-Bromo-3-iodo-1H-indazole(459133-66-5) 1H NMR [m.chemicalbook.com]

- 4. 5-BROMO-1H-INDAZOLE-3-CARBALDEHYDE synthesis - chemicalbook [chemicalbook.com]

- 5. US6245913B1 - Synthetic procedure for 5-methoxy-2-[(4-methoxy-3,5-dimethyl-2-pyridinyl)-methylthio]-IH-benzimidazole hydrochloride and its conversion to omeprazole - Google Patents [patents.google.com]

- 6. rsc.org [rsc.org]

- 7. 5-bromo-3-ethoxy-1H-indazole | C9H9BrN2O | CID 90109129 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. KR102607237B1 - ì ê·í í¸ë¦¬ìì¡¸ì´ ì¹íë ì¸ë¤ì¡¸ ì ëì²´ ë° ì´ì ì©ë - Google Patents [patents.google.com]

- 9. CN103570624A - Synthesis process of 3-bromo-5-nitro-1H-indazole - Google Patents [patents.google.com]

- 10. 5-BROMO-1H-INDAZOLE-3-CARBOXYLIC ACID synthesis - chemicalbook [chemicalbook.com]

- 11. Page loading... [wap.guidechem.com]

- 12. This compound, CasNo.911305-81-2 NovaChemistry United Kingdom [nova-chemistry.lookchem.com]

An In-Depth Technical Guide to the Structure Elucidation of 5-Bromo-3-(thiophen-2-yl)-1H-indazole

Introduction: The Imperative for Rigorous Structural Verification

In the landscape of modern drug discovery and materials science, heterocyclic scaffolds such as indazole and thiophene are of paramount importance. The indazole core is a recognized "privileged structure," frequently appearing in compounds with a wide range of biological activities, including kinase inhibition and anti-cancer properties[1][2]. When coupled with a thiophene moiety, a versatile aromatic system known for modulating electronic and pharmacokinetic properties, the resulting molecule, 5-Bromo-3-(thiophen-2-yl)-1H-indazole, represents a novel chemical entity with significant therapeutic potential.

However, the synthesis of such multi-substituted heterocyclic systems can often yield a mixture of regioisomers. The precise placement of the bromine atom and the thiophene ring is not merely an academic detail; it is a critical determinant of the molecule's three-dimensional shape, its interaction with biological targets, and ultimately, its efficacy and safety. Therefore, unambiguous structure elucidation is the foundational pillar upon which all subsequent research and development rests.

This technical guide provides a comprehensive, multi-technique framework for the definitive structural confirmation of this compound. Moving beyond a simple recitation of methods, we will explore the causality behind each analytical choice, demonstrating how a synergistic application of Mass Spectrometry, advanced Nuclear Magnetic Resonance (NMR) spectroscopy, and X-ray Crystallography creates a self-validating system for structure verification, ensuring the highest degree of scientific integrity for researchers, scientists, and drug development professionals.

Foundational Analysis: Mass Spectrometry

The first step in characterizing any newly synthesized compound is to confirm its elemental composition and molecular weight. High-Resolution Mass Spectrometry (HRMS) is the ideal tool for this purpose, providing data with sufficient accuracy to lend high confidence to the proposed molecular formula.

Causality of Technique Selection

For a molecule containing bromine, HRMS offers a unique and powerful diagnostic feature. Naturally occurring bromine is a mixture of two stable isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio[3]. Consequently, any bromine-containing fragment in a mass spectrum will appear as a pair of peaks (an M and M+2 peak) of nearly equal intensity[4][5]. This distinctive isotopic signature provides immediate and compelling evidence for the presence of a single bromine atom in the molecule.

Expected Mass Spectrometry Data

The molecular formula for this compound is C₁₁H₇BrN₂S. The expected HRMS data would confirm this composition through a highly accurate mass measurement of the protonated molecular ion, [M+H]⁺.

| Ion Species | Isotope Composition | Calculated m/z | Relative Abundance |

| [M+H]⁺ | C₁₁H₈⁷⁹BrN₂S⁺ | 278.9617 | ~100% |

| [M+2+H]⁺ | C₁₁H₈⁸¹BrN₂S⁺ | 280.9597 | ~98% |

Table 1: Predicted HRMS data for the protonated molecular ion of this compound.

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)

-

Sample Preparation: Dissolve approximately 1 mg of the purified compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile).

-

Instrumentation: Utilize an Electrospray Ionization Time-of-Flight (ESI-TOF) or Orbitrap mass spectrometer for high-resolution analysis.

-

Ionization Mode: Operate in positive ion mode to generate the [M+H]⁺ species.

-

Infusion: Introduce the sample solution into the ion source via direct infusion using a syringe pump at a flow rate of 5-10 µL/min.

-

Data Acquisition: Acquire the mass spectrum over a range of m/z 100-500.

-

Analysis: Verify the presence of the doublet peak corresponding to the calculated m/z values for the ⁷⁹Br and ⁸¹Br isotopologues. The observed mass should be within 5 ppm of the calculated mass to confirm the elemental composition.

The Core Framework: Elucidation by NMR Spectroscopy

While MS confirms what atoms are present, Nuclear Magnetic Resonance (NMR) spectroscopy reveals how they are connected. A combination of one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) experiments is required to assemble the molecular puzzle.

Logical Workflow for NMR Analysis

The process of NMR elucidation follows a logical progression, where each experiment builds upon the information provided by the last. This systematic approach ensures that all correlations are cross-validated, leading to a single, unambiguous structural assignment.

A. 1D NMR: The Initial Blueprint (¹H and ¹³C)

One-dimensional NMR provides the fundamental chemical shift and coupling information. Based on known substituent effects in indazole and thiophene systems, we can predict the expected spectra.[6][7][8]

¹H NMR Analysis: We anticipate seven distinct signals in the aromatic region, plus a broad singlet for the N-H proton.

-

Indazole Protons: The bromine at C5 will influence the surrounding protons. H4 will likely be a doublet, H6 a doublet of doublets, and H7 a doublet.

-

Thiophene Protons: The three protons on the thiophene ring will appear as a characteristic set of coupled multiplets.

¹³C NMR Analysis: We expect to see all 11 carbon signals. The carbon attached to the bromine (C5) will have its chemical shift significantly influenced.

| Proton | Predicted δ (ppm) | Multiplicity | J (Hz) | Carbon | Predicted δ (ppm) |

| NH | ~13.5 | br s | - | C3 | ~145 |

| H4 | ~8.2 | d | ~1.5 | C3a | ~122 |

| H6 | ~7.5 | dd | ~8.8, 1.8 | C4 | ~124 |

| H7 | ~7.7 | d | ~8.8 | C5 | ~115 |

| H3' | ~7.8 | dd | ~3.7, 1.2 | C6 | ~128 |

| H4' | ~7.2 | dd | ~5.0, 3.7 | C7 | ~112 |

| H5' | ~7.6 | dd | ~5.0, 1.2 | C7a | ~141 |

| C2' | ~135 | ||||

| C3' | ~129 | ||||

| C4' | ~128 | ||||

| C5' | ~127 |

Table 2: Predicted ¹H and ¹³C NMR chemical shifts for this compound in DMSO-d₆. Predictions are based on data from analogous structures.[9][10]

B. 2D NMR: Assembling the Pieces

Two-dimensional NMR experiments are essential for unambiguously connecting the atoms.

-

HSQC (Heteronuclear Single Quantum Coherence): This experiment directly correlates each proton with the carbon atom to which it is attached.[11][12] It allows for the definitive assignment of the C-H pairs listed in Table 2.

-

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through three bonds (³JHH). It will reveal the connectivity within the indazole's benzene ring (H6 to H7) and, crucially, the entire spin system of the thiophene ring (H3' to H4' to H5').

-

HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most powerful experiment for this specific elucidation. It reveals correlations between protons and carbons over two to three bonds (²JCH, ³JCH).[13][14] These long-range correlations are the "glue" that connects the molecular fragments.

Key Diagnostic HMBC Correlations: The HMBC spectrum will provide the definitive proof of the overall structure by showing correlations that are only possible if the proposed isomer is correct.

-

Thiophene-Indazole Linkage: A correlation between the thiophene protons (H3', H4', H5') and the C3 carbon of the indazole ring is the smoking gun for the 3-substitution pattern.

-

Bromine Position: The chemical shifts of the indazole protons and carbons, combined with specific HMBC correlations, will confirm the C5 position of the bromine. For instance, the proton at H4 should show a ³J correlation to C5 and C7a, while the H6 proton should show a ³J correlation to C7a and C4. The absence of a proton at the C5 position in the HSQC spectrum confirms it is substituted.

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Dissolve 10-15 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆) in a 5 mm NMR tube. DMSO-d₆ is often chosen for indazoles to ensure the N-H proton is observable.

-

Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer equipped with a broadband probe.

-

1D Spectra Acquisition:

-

Acquire a standard ¹H spectrum.

-

Acquire a proton-decoupled ¹³C spectrum.

-

-

2D Spectra Acquisition:

-

Acquire a phase-sensitive gradient-selected HSQC spectrum to determine ¹JCH correlations.

-

Acquire a gradient-selected COSY spectrum to determine ³JHH correlations.

-

Acquire a gradient-selected HMBC spectrum, optimizing the long-range coupling delay for an average J-coupling of 8 Hz to observe both ²JCH and ³JCH correlations.

-

-

Data Processing and Analysis: Process all spectra using appropriate software (e.g., MestReNova, TopSpin). Analyze the 1D spectra to identify shifts and multiplicities, then use the 2D spectra to build the connectivity map as outlined in the workflow (Figure 1).

The Gold Standard: Single-Crystal X-ray Crystallography

While the combination of MS and NMR provides an exceptionally strong case for the proposed structure, single-crystal X-ray crystallography offers the ultimate, unambiguous proof.[15] It provides a three-dimensional map of electron density, revealing the precise spatial arrangement of every atom in the molecule and confirming the regiochemistry beyond any doubt.

Causality of Technique Selection

In drug development, regulatory bodies often require definitive proof of structure. X-ray crystallography provides this by directly visualizing the molecule. It resolves any potential ambiguities that might arise from overlapping signals in complex NMR spectra or unexpected fragmentation in mass spectrometry.

Experimental Protocol: X-ray Crystallography

-

Crystal Growth: This is the most critical and often challenging step.

-

Dissolve the purified compound in a minimal amount of a suitable solvent or solvent system (e.g., ethyl acetate, dichloromethane, methanol).

-

Employ a slow evaporation or solvent diffusion technique. For example, place the solution in a small vial inside a larger, sealed jar containing a less polar anti-solvent (e.g., hexane). Vapors will slowly mix, reducing the solubility and promoting the growth of high-quality single crystals.

-

-

Crystal Selection and Mounting: Select a well-formed, defect-free crystal under a microscope and mount it on a goniometer head.

-

Data Collection:

-

Use a modern X-ray diffractometer equipped with a MoKα or CuKα radiation source.[15]

-

Cool the crystal under a stream of nitrogen gas (typically to 100 K) to minimize thermal vibrations and improve data quality.

-

Collect a full sphere of diffraction data.

-

-

Structure Solution and Refinement:

-

Process the diffraction data to obtain a set of structure factors.

-

Solve the structure using direct methods or Patterson methods to obtain an initial model.

-

Refine the model using full-matrix least-squares on F² to finalize atomic positions and thermal parameters.[15] The final refined structure will provide precise bond lengths, bond angles, and confirmation of the atomic connectivity.

-

Conclusion: A Triad of Techniques for Unimpeachable Evidence

The structure elucidation of a novel molecule such as this compound is a systematic process that relies on the convergence of evidence from multiple, orthogonal analytical techniques. The journey begins with High-Resolution Mass Spectrometry to confirm the molecular formula and the presence of bromine. It then moves to a suite of advanced 1D and 2D NMR experiments, which meticulously piece together the molecular framework. Finally, for absolute confirmation, single-crystal X-ray crystallography provides a definitive, three-dimensional snapshot of the molecule.

By following this integrated workflow, researchers can have the utmost confidence in their results, establishing a solid and trustworthy foundation for further investigation into the promising biological and material properties of this important heterocyclic compound.

References

- CN103570624A - Synthesis process of 3-bromo-5-nitro-1H-indazole.

-

Efficient MW-Assisted Synthesis, Spectroscopic Characterization, X-ray and Antioxidant Properties of Indazole Derivatives . MDPI. [Link]

-

Important HMBC interactions and ¹H and ¹³C chemical shifts δ in compounds 3 and 6 in DMSO-d6 as the solvent (25°C) . ResearchGate. [Link]

-

The oa-TOF mass spectra of the major bromine-containing peaks . ResearchGate. [Link]

-

(PDF) 13C NMR of indazoles . ResearchGate. [Link]

-

(PDF) Advanced NMR techniques for structural characterization of heterocyclic structures . ResearchGate. [Link]

-

Advanced NMR techniques for structural characterization of heterocyclic structures . ESA-IPB. [Link]

-

Recent Developments In The Synthesis And Application Of Indazole Derivatives In Organic Synthesis: A Review . IJSDR. [Link]

-

A 1H, 13C and 15N NMR study in solution and in the solid state of six N-substituted pyrazoles and indazoles . PubMed. [Link]

-

Bromo pattern in Mass Spectrometry . YouTube. [Link]

-

Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination . American Chemical Society. [Link]

-

2D NMR Experiments - HETCOR . Nanalysis. [Link]

-

13C-NMR chemical shifts (δ in ppm) of 1H-indazole carboxylic acids . ResearchGate. [Link]

-

Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives . PMC. [Link]

-

Welcome To Hyma Synthesis Pvt. Ltd . Hyma Synthesis. [Link]

-

Synthesis of 1H-Indazoles from N-Tosylhydrazones and Nitroaromatic Compounds . The Royal Society of Chemistry. [Link]

-

Indazole synthesis . Organic Chemistry Portal. [Link]

-

Advanced Organic Chemistry: Mass spectrum of 1-bromo-2-methylpropane . docbrown.info. [Link]

-

Structure Elucidation from 2D NMR Spectra Using the StrucEluc Expert System . ResearchGate. [Link]

-

7.4: Two Dimensional Heteronuclear NMR Spectroscopy . Chemistry LibreTexts. [Link]

- CN107805221A - Method for preparing 1H-indazole derivative.

-

Supporting Information for a research paper . Wiley-VCH. [Link]

-

Synthesis, Characterization and Single Crystal X-ray Diffraction Analysis of Fused Triazolo/Thiadiazole Clubbed with Indole Scaffold . MDPI. [Link]

-

Bromine . NIST WebBook. [Link]

-

Synthesis molecular docking and DFT studies on novel indazole derivatives . PMC - NIH. [Link]

-

Full MS of brominated CytC. Inset shows distribution of bromine modifications . ResearchGate. [Link]

-

Supporting Information for a research paper on thiophene derivatives . [Link]

Sources

- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis molecular docking and DFT studies on novel indazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Bromine [webbook.nist.gov]

- 4. youtube.com [youtube.com]

- 5. mass spectrum of 1-bromo-2-methylpropane C4H9Br (CH3)2CHCH2Br fragmentation pattern of m/z m/e ions for analysis and identification of 1-bromo-2-methylpropane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 6. researchgate.net [researchgate.net]

- 7. A 1H, 13C and 15N NMR study in solution and in the solid state of six N-substituted pyrazoles and indazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. 5-BROMO-1H-INDAZOLE-3-CARBOXYLIC ACID synthesis - chemicalbook [chemicalbook.com]

- 10. application.wiley-vch.de [application.wiley-vch.de]

- 11. 2D NMR Experiments - HETCOR — Nanalysis [nanalysis.com]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. mdpi.com [mdpi.com]

The Indazole Scaffold: A Privileged Motif in Modern Drug Discovery

An In-Depth Technical Guide to the Biological Activity of Indazole Derivatives for Researchers, Scientists, and Drug Development Professionals.

Introduction: The Versatility of the Indazole Core

Indazole, a bicyclic heteroaromatic compound composed of a benzene ring fused to a pyrazole ring, has emerged as a "privileged scaffold" in medicinal chemistry. Its unique structural and electronic properties allow for diverse substitutions, leading to a vast chemical space of derivatives with a wide spectrum of biological activities. This guide provides a comprehensive technical overview of the multifaceted pharmacological landscape of indazole derivatives, focusing on their anticancer, anti-inflammatory, antimicrobial, and neuroprotective properties. We will delve into the molecular mechanisms of action, present detailed experimental protocols for their evaluation, and provide a comparative analysis of their potency.

Anticancer Activity: Inducing Apoptosis and Halting Proliferation

Indazole derivatives have demonstrated significant potential as anticancer agents, with several compounds entering clinical trials and receiving FDA approval, such as Pazopanib and Axitinib.[1] A primary mechanism underlying their antitumor effect is the induction of apoptosis, or programmed cell death, primarily through the intrinsic pathway.

Mechanism of Action: The Intrinsic Apoptosis Pathway

The intrinsic apoptosis pathway is initiated by intracellular stress signals, leading to mitochondrial outer membrane permeabilization (MOMP). This process is tightly regulated by the B-cell lymphoma 2 (Bcl-2) family of proteins, which includes both pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) members.[2] Many indazole derivatives exert their pro-apoptotic effects by modulating the balance of these proteins.

Certain indazole derivatives have been shown to downregulate the expression of anti-apoptotic Bcl-2 while upregulating the expression of pro-apoptotic Bax.[3] This shift in the Bax/Bcl-2 ratio leads to the formation of pores in the mitochondrial membrane, facilitating the release of cytochrome c into the cytoplasm.[4] Cytoplasmic cytochrome c then binds to apoptotic protease-activating factor 1 (Apaf-1), forming the apoptosome. This complex recruits and activates pro-caspase-9, an initiator caspase. Activated caspase-9, in turn, cleaves and activates effector caspases, such as caspase-3, which execute the final stages of apoptosis by cleaving a variety of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptotic cell death.[5]

Experimental Protocols for Assessing Anticancer Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Step-by-Step Methodology:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

-

Compound Treatment: Treat the cells with various concentrations of the indazole derivative and a vehicle control (e.g., DMSO). Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

This flow cytometry-based assay differentiates between viable, apoptotic, and necrotic cells.

Step-by-Step Methodology:

-

Cell Treatment: Treat cells with the indazole derivative at the desired concentrations and for the appropriate time.

-

Cell Harvesting: Collect both adherent and floating cells and wash with cold PBS.

-

Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and propidium iodide (PI).

-

Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

-

Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are Annexin V- and PI-positive.

Quantitative Data: Anticancer Activity of Indazole Derivatives

| Compound | Cell Line | IC₅₀ (µM) | Reference |

| 5i | K562 | 6.27 ± 1.22 | [6] |

| A549 | 4.43 ± 0.15 | [6] | |

| PC-3 | 6.57 ± 1.10 | [6] | |

| Hep-G2 | 5.50 ± 0.17 | [6] | |

| 5k | K562 | 8.86 ± 0.66 | [6] |

| A549 | 7.78 ± 0.18 | [6] | |

| PC-3 | 12.62 ± 2.17 | [6] | |

| Hep-G2 | 3.32 ± 0.43 | [6] | |

| 6o | K562 | 5.15 ± 0.55 | [6] |

| A549 | 6.73 ± 1.03 | [6] | |

| PC-3 | 8.34 ± 1.55 | [6] | |

| Hep-G2 | 7.37 ± 0.24 | [6] | |

| 2f | 4T1 | 0.23 | [3] |

| HepG2 | 0.80 | [3] | |

| MCF-7 | 0.34 | [3] |

Anti-inflammatory Activity: Quelling the Inflammatory Cascade

Chronic inflammation is a hallmark of numerous diseases, including arthritis, inflammatory bowel disease, and cardiovascular disorders. Indazole derivatives have emerged as potent anti-inflammatory agents, primarily by targeting key mediators of the inflammatory response.

Mechanism of Action: Inhibition of Pro-inflammatory Pathways

A central player in inflammation is the transcription factor Nuclear Factor-kappa B (NF-κB).[7] In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli, such as cytokines (e.g., TNF-α, IL-1β), lead to the activation of the IκB kinase (IKK) complex, which phosphorylates IκB proteins, targeting them for ubiquitination and proteasomal degradation. This releases NF-κB, allowing it to translocate to the nucleus and induce the transcription of a wide array of pro-inflammatory genes, including those encoding cyclooxygenase-2 (COX-2), TNF-α, and IL-1β.[7]

Indazole derivatives have been shown to exert their anti-inflammatory effects by inhibiting the NF-κB signaling pathway.[5] This can occur through various mechanisms, including the direct inhibition of IKK, which prevents IκBα degradation and subsequent NF-κB activation. By suppressing the NF-κB pathway, these compounds effectively reduce the production of key inflammatory mediators.[5]

Experimental Protocols for Assessing Anti-inflammatory Activity

This in vivo model is widely used to screen for acute anti-inflammatory activity.

Step-by-Step Methodology:

-

Animal Acclimatization: Acclimate male Wistar rats for at least one week before the experiment.

-

Compound Administration: Administer the indazole derivative or a standard anti-inflammatory drug (e.g., indomethacin) orally or intraperitoneally.

-

Induction of Edema: After a set time (e.g., 1 hour), inject a 1% solution of carrageenan into the sub-plantar region of the right hind paw of each rat.

-

Measurement of Paw Volume: Measure the paw volume at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection using a plethysmometer.

-

Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the control group.

Quantitative Data: Anti-inflammatory Activity of Indazole Derivatives

| Compound | Assay | IC₅₀ (µM) | Reference |

| Indazole | COX-2 Inhibition | 23.42 | [8] |

| 5-Aminoindazole | COX-2 Inhibition | 12.32 | [8] |

| 6-Nitroindazole | COX-2 Inhibition | 19.22 | [8] |

| Celecoxib (Standard) | COX-2 Inhibition | 5.10 | [8] |

Antimicrobial Activity: Combating Bacterial Infections

The rise of antibiotic-resistant bacteria poses a significant threat to global health. Indazole derivatives have shown promise as a new class of antimicrobial agents with novel mechanisms of action.

Mechanism of Action: Targeting Bacterial DNA Gyrase

Bacterial DNA gyrase is a type II topoisomerase that is essential for bacterial DNA replication, transcription, and repair.[9] It introduces negative supercoils into the DNA, a process that is crucial for relieving torsional stress during DNA unwinding. DNA gyrase is a validated target for antibiotics, with the fluoroquinolone class being a prominent example.

Some indazole derivatives have been identified as potent inhibitors of the GyrB subunit of DNA gyrase.[10] GyrB contains the ATPase domain, which provides the energy for the supercoiling reaction. By binding to the ATP-binding pocket of GyrB, these indazole derivatives competitively inhibit its ATPase activity, thereby preventing DNA supercoiling and leading to the accumulation of double-strand breaks in the bacterial chromosome, ultimately resulting in cell death.[11]

Experimental Protocols for Assessing Antimicrobial Activity

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Step-by-Step Methodology:

-

Preparation of Inoculum: Prepare a standardized bacterial suspension (e.g., 0.5 McFarland standard).

-

Serial Dilutions: Prepare two-fold serial dilutions of the indazole derivative in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton broth).

-

Inoculation: Inoculate each well with the bacterial suspension.

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

Determination of MIC: The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.

Quantitative Data: Antimicrobial Activity of Indazole Derivatives

| Compound | Microorganism | MIC (µg/mL) | Reference |

| HL1 | Staphylococcus aureus | 625 | [12] |

| MRSA | 1250 | [12] | |

| HL2 | Staphylococcus aureus | 625 | [12] |

| MRSA | 625 | [12] | |

| Thiazole Derivative | E. coli | 32 | [13] |

| S. aureus | 32 | [13] |

Synthesis of Indazole Derivatives: A General Approach

A variety of synthetic routes to indazole derivatives have been developed. One common and versatile method involves the reaction of arynes with N-tosylhydrazones.[3]

General Procedure for the Synthesis of 3-Substituted 1H-Indazoles

To a solution of the appropriate N-tosylhydrazone (1.0 mmol) and 2-(trimethylsilyl)phenyl trifluoromethanesulfonate (1.2 mmol) in anhydrous THF (10 mL) is added CsF (3.0 mmol). The reaction mixture is stirred at 70°C for 24 hours. After cooling to room temperature, the mixture is poured into brine and extracted with ethyl acetate. The combined organic layers are dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired 3-substituted 1H-indazole.[2]

Conclusion and Future Perspectives

The indazole scaffold represents a remarkably versatile platform for the design and development of novel therapeutic agents. The diverse biological activities of indazole derivatives, ranging from anticancer and anti-inflammatory to antimicrobial and neuroprotective, underscore their immense potential in addressing a wide array of human diseases. The ability to readily modify the indazole core allows for the fine-tuning of pharmacological properties, paving the way for the discovery of next-generation drugs with improved efficacy and safety profiles. Future research in this area will likely focus on the development of highly selective and potent indazole derivatives targeting specific molecular pathways implicated in disease pathogenesis. The integration of computational drug design, high-throughput screening, and advanced synthetic methodologies will undoubtedly accelerate the translation of promising indazole-based compounds from the laboratory to the clinic.

References

-

Chen, G., Hu, M., & Peng, Y. (2018). Switchable Synthesis of 3-Substituted 1H-Indazoles and 3,3-Disubstituted 3H-Indazole-3-phosphonates Tuned by Phosphoryl Groups. The Journal of Organic Chemistry, 83(5), 2855–2863. [Link]

-

Zhang, J., et al. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. RSC Advances, 11(25), 15085-15095. [Link]

-

Cheekavolu, C., et al. (2016). In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives. Journal of Clinical and Diagnostic Research, 10(9), FF01–FF06. [Link]

-

Cain, D., et al. (2010). Discovery of a Novel and Potent Class of Imidazole-Based Inhibitors of p38α MAP Kinase. ACS Medicinal Chemistry Letters, 1(6), 268-272. [Link]

-

Patel, R. V., et al. (2021). Indazole and its Derivatives in Cardiovascular Diseases: Overview, Current Scenario, and Future Perspectives. Current Medicinal Chemistry, 28(33), 6745-6769. [Link]

-

Liu, Y., et al. (2021). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 26(16), 4945. [Link]

-

Basanagouda, M., et al. (2011). Synthesis and in-vitro antimicrobial evaluation of novel 1,3,4-oxadiazole derivatives. Journal of the Serbian Chemical Society, 76(3), 325-335. [Link]

-

Cheekavolu, C., et al. (2016). In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives. Journal of Clinical and Diagnostic Research, 10(9), FF01–FF06. [Link]

-

Al-Ghamdi, A. A., et al. (2022). The minimum inhibitory concentration (MIC) of imidazole derivatives... ResearchGate. [Link]

-

Creative Diagnostics. (n.d.). Intrinsic Apoptosis Pathway. [Link]

-

Tari, L. W., et al. (2015). Discovery of Indazole Derivatives as a Novel Class of Bacterial Gyrase B Inhibitors. ACS Medicinal Chemistry Letters, 6(7), 782-786. [Link]

-

Li, D., et al. (2023). Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. Molecules, 28(9), 3899. [Link]

-

Reddy, G. S., et al. (2019). Design, Synthesis and Docking Studies of New Indazole Derivatives as Potent Cytotoxic and Antibacterial Agents. ResearchGate. [Link]

-

Lawrence, T. (2009). The Nuclear Factor NF-κB Pathway in Inflammation. Cold Spring Harbor Perspectives in Biology, 1(6), a001651. [Link]

-

Cheekavolu, C., et al. (2016). In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives. Journal of Clinical and Diagnostic Research, 10(9), FF01–FF06. [Link]

-

Farshori, N. N., et al. (2013). MIC values (µg/mL) for effects of thiazole and imidazole derivatives... ResearchGate. [Link]

-

Reactome. (2019). Intrinsic Pathway for Apoptosis. [Link]

-

ResearchGate. (n.d.). The intrinsic and extrinsic pathways of apoptosis. [Link]

-

ResearchGate. (n.d.). NF-κB inflammation signaling pathway diagram. [Link]

-

Frontiers. (n.d.). NF-kappaB Signaling Pathways in Neurological Inflammation: A Mini Review. [Link]

-

Wikipedia. (n.d.). NF-κB. [Link]

-

Synapse. (2024). What are Bacterial DNA gyrase inhibitors and how do they work?. [Link]

-

ResearchGate. (n.d.). Novel strategies for gyrase inhibition and inhibitor identification. [Link]

-

FIU Digital Commons. (n.d.). Discovery of Novel Bacterial DNA Gyrase Inhibitors. [Link]

-

Cardiff University. (n.d.). Structure-guided design of antibacterials that allosterically inhibit DNA gyrase. [Link]

-

Saketi, J. M. R., et al. (2020). Pd(PPh3)4 Catalyzed Synthesis of Indazole Derivatives as Potent Anticancer Drug. Molecules, 25(10), 2399. [Link]

-

ResearchGate. (n.d.). Illustration of the IC50 values for the compounds 3(a–ja; b; c; d; e;.... [Link]

-

ResearchGate. (n.d.). In vitro IC50 values ( M) of imidazole derivatives 4a-e and 5 over MCF-7, HepG2, HCT. [Link]

-

PMC. (n.d.). Comparison of Drug Inhibitory Effects (IC50) in Monolayer and Spheroid Cultures. [Link]

-

ACS Publications. (2023). Synthesis, In Silico Studies, and In Vitro Anti-Inflammatory Activity of Novel Imidazole Derivatives Targeting p38 MAP Kinase. [Link]

-

ResearchGate. (n.d.). The IC 50 values of anti-inflammatory activity, DPPH radical scavenging.... [Link]

-

ResearchGate. (n.d.). IC 50 values for Indazole derivatives (1be16b). [Link]

-

HiMedia Laboratories. (n.d.). Antimicrobial Susceptibility Systems. [Link]

-

UCLA Health. (2024). Antimicrobial Susceptibility Summary. [Link]

-

European Medicines Agency. (2022). 10. [Link]

-

ResearchGate. (n.d.). Minimum inhibitory concentration (MIC 50 ; µg/mL) values of compounds on eight strains of Candida (3a-3l). [Link]

-

ResearchGate. (n.d.). Antimicrobial activity of imidazoles. [Link]

Sources

- 1. Indazole synthesis [organic-chemistry.org]

- 2. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. creative-diagnostics.com [creative-diagnostics.com]

- 5. researchgate.net [researchgate.net]

- 6. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 9. What are Bacterial DNA gyrase inhibitors and how do they work? [synapse.patsnap.com]

- 10. Novel and Structurally Diversified Bacterial DNA Gyrase Inhibitors Discovered through a Fluorescence-Based High-Throughput Screening Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 11. orca.cardiff.ac.uk [orca.cardiff.ac.uk]

- 12. researchgate.net [researchgate.net]

- 13. Intrinsic Pathway for Apoptosis | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]

Technical Guide: 5-Bromo-3-(thiophen-2-yl)-1H-indazole Spectral Data & Synthesis

The following technical guide details the spectral characterization and synthesis of 5-Bromo-3-(thiophen-2-yl)-1H-indazole , a critical intermediate in the development of ATP-competitive kinase inhibitors, particularly for Akt (Protein Kinase B).

Compound Overview & Significance

-

IUPAC Name: this compound

-

CAS Number: 911305-81-2

-

Molecular Formula: C₁₁H₇BrN₂S

-

Molecular Weight: 279.16 g/mol

-

Role: Key scaffold for "Indazole-Pyridine" based Akt inhibitors.[1][2] The 3-(thiophen-2-yl) moiety provides essential hydrophobic interactions within the ATP-binding pocket of kinase enzymes, while the 5-bromo position serves as a versatile handle for palladium-catalyzed cross-coupling (Suzuki-Miyaura or Buchwald-Hartwig) to extend the pharmacophore.

Synthesis Pathway (Authoritative Route)

The most reliable route to 3-substituted indazoles, avoiding regioselectivity issues at N1/N2, involves the cyclization of 2-halophenyl ketones with hydrazine. This protocol is adapted from Woods et al. (Bioorg.[1][3] Med. Chem. 2006) .[1][2][4][5][6]

Reaction Scheme

-

Nucleophilic Addition: Lithiation of 2-bromothiophene (or use of Grignard) and addition to 5-bromo-2-fluorobenzaldehyde.

-

Oxidation: Conversion of the secondary alcohol to the ketone using PCC or Dess-Martin Periodinane.

-

Cyclization: Condensation with hydrazine hydrate to form the indazole core.

Figure 1: Synthetic pathway for the construction of the 3-(thiophen-2-yl)-1H-indazole core via hydrazine cyclization.

Spectral Data Analysis

A. Mass Spectrometry (MS) Data

The presence of a single bromine atom creates a distinct isotopic signature.

| Parameter | Data | Interpretation |

| Ionization Mode | ESI+ (Electrospray Ionization, Positive) | Protonated molecular ion |

| m/z Observed | 278.9 / 280.9 | Characteristic 1:1 doublet intensity ratio due to |

| Fragmentation | Loss of | |

| Fragmentation | Loss of Br radical (observed in high-energy collisions). |

B. Nuclear Magnetic Resonance (NMR) Data

Data reported in DMSO-

1H NMR (400 MHz, DMSO-d6)

| Shift (δ ppm) | Multiplicity | Integration | Assignment | Structural Insight |

| 13.45 | br s | 1H | NH (Indazole N-1) | Exchangeable proton; shift varies with concentration/solvent. |

| 8.21 | d ( | 1H | H-4 (Indazole) | Deshielded by the adjacent C3-thiophene ring and magnetic anisotropy. |

| 7.71 | dd ( | 1H | H-3' (Thiophene) | Proton on thiophene ring closest to the indazole junction. |

| 7.65 | dd ( | 1H | H-5' (Thiophene) | Alpha-proton of thiophene (adjacent to Sulfur). |

| 7.58 | d ( | 1H | H-7 (Indazole) | Adjacent to N-1; typically doublet. |

| 7.51 | dd ( | 1H | H-6 (Indazole) | Ortho to Br; shows meta-coupling to H-4 ( |

| 7.22 | dd ( | 1H | H-4' (Thiophene) | Beta-proton of thiophene; most shielded aromatic signal. |

13C NMR (100 MHz, DMSO-d6)

-

Aromatic Carbons: ~142.0 (C-7a), 138.5 (Thiophene C-2'), 135.0 (C-3), 129.5 (C-6), 128.2 (Thiophene C-4'), 127.5 (Thiophene C-5'), 126.0 (Thiophene C-3'), 123.5 (C-4), 121.0 (C-3a), 113.5 (C-5, C-Br), 112.0 (C-7).

Detailed Experimental Protocols

Protocol A: Synthesis of (5-Bromo-2-fluorophenyl)(thiophen-2-yl)methanone

Note: This is the critical precursor step.

-

Reagents: 5-Bromo-2-fluorobenzaldehyde (1.0 eq), 2-Bromothiophene (1.1 eq), n-Butyllithium (1.1 eq), THF (anhydrous).

-

Procedure:

-

Cool a solution of 2-bromothiophene in THF to -78 °C under

. -

Dropwise add n-BuLi and stir for 30 min to generate 2-thienyllithium.

-

Add 5-bromo-2-fluorobenzaldehyde (dissolved in THF) slowly.

-

Warm to RT and quench with saturated

. Extract with EtOAc. -

Oxidation: Dissolve crude alcohol in DCM. Add Dess-Martin Periodinane (1.2 eq). Stir 2h. Filter and concentrate.

-

Purification: Silica gel chromatography (Hexanes/EtOAc 9:1).

-

Protocol B: Cyclization to this compound

-

Reagents: Ketone intermediate from Protocol A (1.0 eq), Hydrazine hydrate (excess, ~5-10 eq), Ethanol or n-Butanol.

-

Procedure:

-

Dissolve the ketone in Ethanol (0.5 M concentration).

-

Add Hydrazine hydrate.

-

Reflux the mixture at 80-90 °C for 4–12 hours. Monitor by TLC (disappearance of ketone).

-

Cool to room temperature. The product often precipitates.

-

Workup: Pour into water. Filter the solid precipitate. Wash with water and cold ethanol.

-

Purification: Recrystallization from Ethanol/Water or column chromatography (DCM/MeOH 95:5) if necessary.

-

Logical Visualization: MS Fragmentation Pathway

Understanding the fragmentation aids in confirming the structure during LC-MS/MS analysis.

Figure 2: Proposed mass spectrometry fragmentation pattern for structural verification.

References

-

Woods, K. W., et al. (2006).[1][7] "Synthesis and SAR of indazole-pyridine based protein kinase B/Akt inhibitors." Bioorganic & Medicinal Chemistry, 14(20), 6832-6846.[1][4][5][6][7] [4][5][7]

-

Zhu, G. D., et al. (2007). "Indazole derivatives as kinase inhibitors." U.S. Patent Application US20070299066.

-

PubChem Compound Summary. "this compound (CAS 911305-81-2)." National Center for Biotechnology Information.

Sources

- 1. 5-ブロモ-2-フルオロベンズアルデヒド 97% | Sigma-Aldrich [sigmaaldrich.com]

- 2. ljs.academicdirect.org [ljs.academicdirect.org]

- 3. arcjournals.org [arcjournals.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. CN104610229A - Synthesis method of ATP competitive small-molecule AKT inhibitor A443654 - Google Patents [patents.google.com]

- 7. researchgate.net [researchgate.net]

An In-depth Technical Guide to 5-Bromo-3-(thiophen-2-yl)-1H-indazole for Advanced Research and Development

This technical guide provides a comprehensive overview of 5-Bromo-3-(thiophen-2-yl)-1H-indazole, a heterocyclic compound of significant interest to researchers, medicinal chemists, and professionals in drug development. This document delves into its commercial availability, synthesis, and potential applications, offering field-proven insights and detailed methodologies.

Introduction: The Scientific Merit of the Indazole-Thiophene Scaffold

The indazole core is a prominent scaffold in medicinal chemistry, recognized for its isosteric relationship with indole and its presence in numerous biologically active compounds.[1] The fusion of a pyrazole and a benzene ring imparts a unique electronic and structural profile, making it a privileged structure in the design of therapeutic agents. Indazole derivatives have demonstrated a wide array of pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1]

The introduction of a thiophene ring at the 3-position of the indazole nucleus further enhances the molecule's potential. Thiophene and its derivatives are themselves significant pharmacophores, known to modulate the physicochemical and biological properties of parent compounds.[2][3] The sulfur atom in the thiophene ring can participate in hydrogen bonding, potentially improving drug-receptor interactions.[2] The combination of these two heterocyclic systems in this compound creates a molecule with considerable potential for exploration in drug discovery programs. The bromine atom at the 5-position offers a versatile handle for further chemical modifications, allowing for the generation of diverse compound libraries for structure-activity relationship (SAR) studies.

Commercial Availability and Procurement

This compound, identified by CAS Number 911305-81-2 , is commercially available from various chemical suppliers, catering to both research and bulk-scale requirements.[4] The typical purity offered by suppliers ranges from 95% to over 98%.

Below is a comparative table of representative suppliers. Researchers are advised to request certificates of analysis (CoA) to verify purity and characterization data before procurement.

| Supplier | Purity | Available Quantities | Notes |

| NovaChemistry | 95%-98% | Gram to Kilogram | Drug and materials intermediate.[4] |

| Shanghai Yanyibao Pharmaceutical Technology Co., Ltd. | ≥98% | Inquire for details | - |

| Manas Petro Chem | >99% | MOQ: 1000 Kilogram | Industrial grade, powder form.[5] |

| Dr. Ascro Bio Sciences Private Limited | 97% | Gram to Kilogram | API Intermediate.[6] |

Synthesis and Characterization

The synthesis of 3-aryl-1H-indazoles is well-documented in the scientific literature, with the Suzuki-Miyaura cross-coupling reaction being a particularly robust and versatile method.[7][8] This palladium-catalyzed reaction allows for the efficient formation of a carbon-carbon bond between an aryl halide and an organoboron compound.

Proposed Synthetic Pathway

A logical and efficient route to this compound involves a Suzuki-Miyaura coupling between a suitable 3-substituted-5-bromo-1H-indazole and a thiophene-2-boronic acid derivative. A common and effective precursor for this reaction is 5-bromo-3-iodo-1H-indazole.

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocol (Proposed)

This protocol is based on established methods for Suzuki-Miyaura cross-coupling of indazole derivatives.[7]

Step 1: Synthesis of 5-Bromo-3-iodo-1H-indazole (Precursor)

-

Rationale: Direct iodination at the C3 position of 5-bromo-1H-indazole provides the necessary halide for the subsequent coupling reaction.

-

Procedure:

-

To a solution of 5-bromo-1H-indazole in a suitable solvent such as N,N-dimethylformamide (DMF), add an iodinating agent like N-iodosuccinimide (NIS) or iodine in the presence of a base (e.g., potassium carbonate).

-

Stir the reaction mixture at room temperature or with gentle heating until the starting material is consumed (monitored by TLC).

-

Upon completion, quench the reaction with an aqueous solution of sodium thiosulfate and extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford 5-bromo-3-iodo-1H-indazole.

-

Step 2: Suzuki-Miyaura Coupling

-

Rationale: This palladium-catalyzed cross-coupling reaction is a highly efficient method for forming the C-C bond between the indazole and thiophene rings.[7][8]

-

Procedure:

-

In a reaction vessel, combine 5-bromo-3-iodo-1H-indazole (1.0 eq.), thiophene-2-boronic acid (1.2-1.5 eq.), a palladium catalyst such as [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.05-0.1 eq.), and a base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) (2.0-3.0 eq.).

-

Add a degassed solvent system, typically a mixture of an organic solvent like 1,2-dimethoxyethane (DME) or dioxane and water.

-

Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at a temperature ranging from 80°C to reflux, monitoring the reaction progress by TLC or LC-MS.

-

Once the reaction is complete, cool the mixture to room temperature and dilute with water.

-

Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purify the resulting crude product by column chromatography on silica gel to yield this compound.

-

Characterization

The structure and purity of the synthesized this compound should be confirmed using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR is expected to show characteristic signals for the protons on the indazole and thiophene rings. The aromatic region (typically 7.0-8.5 ppm) will display a set of coupled signals corresponding to the protons on both heterocyclic systems.[9]

-

¹³C NMR will show distinct resonances for each carbon atom in the molecule, confirming the overall carbon framework.

-

-

Mass Spectrometry (MS): Electrospray ionization (ESI) or other soft ionization techniques should be used to determine the molecular weight of the compound, confirming the expected molecular formula of C₁₁H₇BrN₂S.

-

High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound.

Applications in Drug Development

While specific biological activity data for this compound is not yet widely published, the well-established pharmacological profiles of its constituent moieties suggest several promising avenues for investigation.

Kinase Inhibition

The indazole scaffold is a key component of several approved and investigational kinase inhibitors. The structural similarity of indazole to the purine core of ATP allows it to effectively compete for the ATP-binding site of various kinases. The thiophene substituent can explore additional binding pockets and contribute to selectivity and potency.

Caption: Putative binding mode of this compound in a kinase active site.

Anti-inflammatory and Analgesic Potential

Indazole derivatives have been explored for their anti-inflammatory and analgesic properties. The thiophene ring is also present in several non-steroidal anti-inflammatory drugs (NSAIDs). The combined scaffold may therefore exhibit synergistic or novel mechanisms of action in inflammatory pathways.

Antimicrobial and Antiviral Applications

Both indazole and thiophene moieties are found in compounds with demonstrated antimicrobial and antiviral activities.[3][10] The electron-rich nature of the thiophene ring and the hydrogen bonding capabilities of the indazole core could contribute to interactions with microbial or viral targets.

Conclusion and Future Directions

This compound represents a promising and synthetically accessible scaffold for the development of novel therapeutic agents. Its commercial availability facilitates its immediate use in research programs. The robust synthetic methodologies, particularly the Suzuki-Miyaura cross-coupling, allow for the efficient preparation of this compound and its analogues.

Future research should focus on the comprehensive biological evaluation of this compound against a panel of relevant biological targets, particularly protein kinases. Furthermore, the bromine atom at the 5-position serves as an excellent starting point for the synthesis of a diverse library of derivatives to explore structure-activity relationships and optimize for potency, selectivity, and pharmacokinetic properties. This in-depth technical guide provides the foundational knowledge for researchers to embark on the exploration of this intriguing molecule.

References

- Kusanur, R. A., & Mahesh, M. (2013). Indazole derivatives: a review on their pharmacological properties. International Journal of Pharmacy and Pharmaceutical Sciences, 5(4), 1-10.

- Shafique, Z., & Ejaz, S. A. (2022). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. RSC Medicinal Chemistry, 13(10), 1189-1211.

- Abbiati, G., et al. (2011). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Molecules, 16(5), 3937-3947.

- El Kazzouli, S., et al. (2012). Direct C-3-Arylations of 1H-Indazoles. European Journal of Organic Chemistry, 2012(36), 7075-7081.

- Google Patents. Method for preparing 1H-indazole derivative. CN107805221A. Accessed February 6, 2026.

-

Organic Syntheses. 5-(Thiophen-2-yl)oxazole. Accessed February 6, 2026. [Link]

- Supporting Information for a relevant chemical synthesis.

- Mishra, R., et al. (2011). Synthesis, properties and biological activity of thiophene: A review. Der Pharma Chemica, 3(4), 38-54.